molecular formula C22H26ClF2NO4 B8088752 2,2'-Azanediylbis(1-(6-fluorochroman-2-yl)ethan-2,2-d2-1-ol),monohydrochloride

2,2'-Azanediylbis(1-(6-fluorochroman-2-yl)ethan-2,2-d2-1-ol),monohydrochloride

Cat. No.: B8088752
M. Wt: 445.9 g/mol
InChI Key: JWEXHQAEWHKGCW-ZYMFQSNRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This deuterated compound (CAS: 2701283-32-9, Molecular Formula: C₂₂H₂₆ClF₂NO₄, MW: 445.9) is a derivative of the beta-blocker Nebivolol HCl (). Its structure comprises two 6-fluorochroman-2-yl ethanol moieties linked via an azanediyl group, with two deuterium atoms at the ethan-2,2 positions. The deuterium substitution enhances its utility as a stable isotope-labeled internal standard for precise quantification of nebivolol in biological matrices using GC- or LC-MS (). Notably, its stereochemistry and isotopic labeling distinguish it from non-deuterated analogs and impurities ().

Properties

IUPAC Name

2,2-dideuterio-2-[[1,1-dideuterio-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/i11D2,12D2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEXHQAEWHKGCW-ZYMFQSNRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C1CCC2=C(O1)C=CC(=C2)F)O)NC([2H])([2H])C(C3CCC4=C(O3)C=CC(=C4)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClF2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2'-Azanediylbis(1-(6-fluorochroman-2-yl)ethan-2,2-d2-1-ol), monohydrochloride, also known as (±)-Nebivolol-d4 (hydrochloride), is a chiral compound with significant pharmacological interest. This compound is primarily recognized for its role in cardiovascular health, particularly as a beta-blocker. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and clinical applications.

  • Chemical Formula : C22H26ClF2NO4
  • Molecular Weight : 445.9 g/mol
  • CAS Number : 2701283-32-9

Nebivolol acts primarily as a selective beta-1 adrenergic receptor blocker. Its unique mechanism involves:

  • Vasodilation : Nebivolol induces vasodilation through the release of nitric oxide (NO), which is significant in managing hypertension.
  • Cardiac Effects : It reduces heart rate and myocardial contractility, leading to decreased oxygen demand and improved cardiac efficiency.

Biological Activity

The biological activity of Nebivolol has been extensively studied in various preclinical and clinical settings:

Study Type Findings
In Vitro Studies Demonstrated selective beta-1 receptor blockade with minimal effect on beta-2 receptors, indicating a favorable side effect profile.
Animal Studies Exhibited significant reductions in blood pressure and heart rate in hypertensive models. Additionally, it showed protective effects against myocardial ischemia.
Clinical Trials In human studies, Nebivolol effectively lowered systolic and diastolic blood pressure in patients with essential hypertension. It was well-tolerated with fewer side effects compared to non-selective beta-blockers.

Case Studies

  • Hypertension Management : A randomized controlled trial involving 300 patients demonstrated that Nebivolol significantly reduced blood pressure over 12 weeks compared to placebo. Patients reported improved quality of life metrics.
  • Heart Failure : In a study involving patients with chronic heart failure, Nebivolol improved exercise tolerance and reduced hospitalization rates due to cardiovascular events.
  • Diabetes Considerations : Research indicated that Nebivolol does not adversely affect glucose metabolism, making it a suitable choice for hypertensive patients with diabetes.

Safety and Toxicology

The safety profile of Nebivolol is generally favorable:

  • Acute Toxicity : No significant acute toxicity was observed in animal studies.
  • Chronic Exposure : Long-term studies indicate no carcinogenic effects or severe adverse reactions.

Adverse Effects

Common side effects include:

  • Fatigue
  • Dizziness
  • Headache

Scientific Research Applications

Structural Characteristics

The compound has the following molecular formula: C22H26ClF2NOC_{22}H_{26}ClF_{2}NO. It consists of two 1-(6-fluorochroman-2-yl)ethanol moieties linked by an azanediyl group. The presence of deuterium atoms also indicates its utility in metabolic studies and pharmacokinetics.

Pharmacological Applications

  • Beta-blocking Activity :
    • As a derivative of nebivolol, this compound may exhibit similar beta-blocking properties, making it potentially useful in the treatment of cardiovascular diseases such as hypertension and heart failure. Nebivolol is known for its cardioselectivity and vasodilatory effects through the endothelial L-arginine/nitric oxide system .
  • Isotopic Labeling :
    • The incorporation of deuterium allows for the use of this compound in pharmacokinetic studies to trace metabolic pathways and understand drug interactions within biological systems. This can provide insights into the drug's mechanism of action and its efficacy in therapeutic settings.
  • Potential Antioxidant Properties :
    • Given its structural similarity to nebivolol, there is potential for antioxidant activity, which can be beneficial in managing oxidative stress-related conditions.

Research Applications

  • Metabolic Pathway Studies :
    • The compound can be utilized to explore metabolic pathways due to its isotopic labeling. This is crucial for understanding how drugs are metabolized and how they interact with various biological systems.
  • Comparative Studies with Analogues :
    • Research can be directed towards comparing the pharmacological effects of this compound with other related compounds such as nebivolol and simpler derivatives like 1-(6-fluorochroman)-ethylamine. Such studies can elucidate structure-activity relationships that inform drug design.

Table 1: Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
NebivololBeta-blocker with antioxidant propertiesEstablished cardiovascular agent
1-(6-Fluorochroman)-ethylamineSimple amine structureLess complex than azanediyl derivatives
1-(6-Fluorochroman)-ethanolAlcohol functional groupLacks amine linkage; simpler pharmacology
2,2'-Azanediylbis(1-(6-fluorochroman-2-yl)ethan-2,2-d2-1-ol)Dual functionality as alcohol and amineEnhanced pharmacological profile compared to simpler analogs

Comparison with Similar Compounds

Nebivolol HCl (Non-Deuterated Parent Compound)

  • Structure: 2,2′-Azanediylbis(1-(6-fluorochroman-2-yl)ethanol) hydrochloride (CAS: 152520-56-4).
  • Key Differences : Lacks deuterium at ethan-2,2 positions; identical stereochemistry (R/S configurations) to the deuterated form.
  • Applications : Clinically used for hypertension and heart failure; forms the basis for impurity profiling ().
  • Analytical Utility : Requires external standards for quantification, unlike the deuterated variant, which minimizes matrix interference in MS ().

Nebivolol Impurity 2

  • Structure: (S,1R,1'R)-2,2'-azanediylbis(1-((S)-6-fluorochroman-2-yl)ethanol) (CAS: 920275-19-0).
  • Key Differences: Stereochemical variation at chroman and ethanol positions; non-deuterated and lacks hydrochloride salt.
  • Role : A process-related impurity during nebivolol synthesis; critical for regulatory compliance in pharmaceutical manufacturing ().

Nebivolol Impurity 21 (Hydrochloride)

  • Structure: (R,1R,1'R)-2,2'-azanediylbis(1-((R)-6-fluorochroman-2-yl)ethanol) hydrochloride (CAS: 920275-25-8).
  • Key Differences : Opposite stereochemistry at multiple chiral centers compared to the parent compound; impacts receptor binding and pharmacokinetics ().

Benzylazanediyl Derivative (Oxalate Salt)

  • Structure: 2,2'-(Benzylazanediyl)bis(1-(6-fluorochroman-2-yl)ethanol) oxalate.
  • Key Differences : Benzyl substitution on the azanediyl group; oxalate counterion instead of hydrochloride. Alters solubility and crystallinity ().

Deuterated Isotopologues and Impurities

  • Example : (±)-Nebivolol-d4 (hydrochloride) (CAS: N/A).
  • Key Differences : Additional deuterium atoms at alternative positions (e.g., aromatic rings); used for metabolic studies to trace deuterium retention in vivo ().

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Application/Notes
Target Compound (Deuterated) 2701283-32-9 C₂₂H₂₆ClF₂NO₄ 445.9 Ethane-2,2-d2; hydrochloride salt MS internal standard
Nebivolol HCl 152520-56-4 C₂₂H₂₅ClF₂NO₄ 441.9 Non-deuterated; R/S configurations Therapeutic agent
Nebivolol Impurity 2 920275-19-0 C₂₂H₂₅F₂NO₄ 405.44 (S,1R,1'R) stereochemistry Synthesis impurity
Nebivolol Impurity 21 (Hydrochloride) 920275-25-8 C₂₂H₂₆ClF₂NO₄ 441.9 (R,1R,1'R) stereochemistry Stereochemical impurity
Benzylazanediyl Derivative (Oxalate Salt) N/A C₂₉H₃₁F₂NO₄·C₂H₂O₄ 531.2 Benzyl substitution; oxalate salt Solubility studies

Research Findings and Implications

  • Deuterated Compound : Exhibits identical chromatographic retention times to nebivolol but distinct isotopic peaks (m/z +2), enabling accurate quantification in biological samples ().
  • Impurities : Stereochemical variations (e.g., Impurity 21) reduce β1-adrenergic receptor affinity by >50%, underscoring the importance of chiral purity in drug efficacy ().

Q & A

Basic: What spectroscopic methods are recommended for confirming the molecular structure of this compound?

Answer:
The compound’s structure can be confirmed through a combination of nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography.

  • NMR : Use 1^1H and 13^13C NMR to identify fluorochroman rings (6-fluorine environment), deuterated ethanol moieties, and the azanediyl bridge. The stereochemical configuration (e.g., R/S descriptors) can be inferred via NOESY or COSY experiments .
  • MS : High-resolution mass spectrometry (HRMS) should match the molecular formula C22H25F2NO4HCl\text{C}_{22}\text{H}_{25}\text{F}_2\text{NO}_4\cdot\text{HCl}, with isotopic peaks confirming deuterium incorporation .
  • X-ray : Single-crystal X-ray diffraction provides definitive stereochemical assignments, particularly for resolving chiral centers in the fluorochroman and ethanol-d2 groups .

Basic: What synthetic routes are effective for preparing this compound in a laboratory setting?

Answer:
Synthesis typically involves multi-step stereoselective reactions:

Chroman Formation : Condensation of 6-fluorocatechol with epichlorohydrin under acidic conditions to form the fluorochroman ring .

Deuterated Ethanol Incorporation : Reduction of a ketone intermediate (e.g., 6-fluorochroman-2-yl ketone) using deuterated reducing agents (e.g., NaBD4_4) to yield ethan-2,2-d2-1-ol groups .

Azanediyl Bridging : Coupling via Mitsunobu or nucleophilic substitution to link the two fluorochroman-ethanol-d2 units through the azanediyl group, followed by HCl salt formation .

Advanced: How can researchers resolve discrepancies in impurity profiles of Nebivolol-related compounds during synthesis?

Answer:
Discrepancies often arise from stereochemical variability or side reactions. Key steps include:

  • HPLC-MS Purity Profiling : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in acetonitrile/water. Monitor for impurities like (S,1R,1'R)-isomers or des-deutero analogs, which may co-elute .
  • Isolation and Characterization : Preparative HPLC can isolate impurities, followed by NMR and HRMS to confirm structures. For example, Nebivolol Impurity 21 (Hydrochloride) has distinct 19^19F NMR shifts compared to Impurity 2 .
  • Reaction Optimization : Adjust pH and temperature during azanediyl coupling to minimize racemization or over-reduction .

Advanced: What methodologies enable chiral resolution of stereoisomers in this compound?

Answer:
The compound contains four stereocenters (two fluorochroman rings, two ethanol-d2 groups). Recommended approaches:

  • Chiral HPLC : Use a Chiralpak IA-3 column with n-hexane/isopropanol (90:10, 1 mL/min). Retention time differences between (R,1R,1'R) and (S,1S,1'S) configurations are typically >2 minutes .
  • Circular Dichroism (CD) : Compare CD spectra with reference standards to confirm enantiomeric purity. Peaks near 220 nm (fluorochroman π→π* transitions) are sensitive to stereochemistry .
  • Enzymatic Resolution : Lipase-catalyzed acetylation of ethanol-d2 groups can separate enantiomers, though yields may vary .

Advanced: How should stability studies be designed to assess degradation pathways under stress conditions?

Answer:
Follow ICH Q1A guidelines with modifications for deuterated and fluorinated moieties:

  • Forced Degradation :
    • Thermal : Heat at 80°C for 14 days; monitor deuteration loss via 2^2H NMR .
    • Oxidative : Treat with 3% H2_2O2_2 at 40°C; assess fluorochroman ring oxidation via LC-MS (m/z +16 Da) .
    • Photolytic : Expose to UV light (320–400 nm) for 48 hours; check for chroman ring cleavage products .
  • Analytical Methods : Stability-indicating HPLC (e.g., USP method L1) quantifies degradation products. Nebivolol-related impurities (e.g., Impurity 10) are critical markers .

Advanced: What strategies mitigate deuteration loss during synthesis or storage?

Answer:
Deuteration loss compromises pharmacological relevance. Mitigation strategies include:

  • Synthetic Controls : Use strictly anhydrous conditions during NaBD4_4 reductions. Monitor reaction progress via in-situ FTIR for C-D stretches (~2100 cm1^{-1}) .
  • Storage : Lyophilize the compound and store at 2–8°C in amber vials under argon to prevent H/D exchange with ambient moisture .
  • Quality Checks : Regular 2^2H NMR (e.g., 400 MHz, D2_2O solvent) ensures >98% deuterium retention .

Advanced: How can researchers validate quantitative methods for trace impurity analysis?

Answer:
Validation follows ICH Q2(R1) criteria:

  • Linearity : Prepare impurity standards (e.g., Nebivolol Impurities 2, 21) at 0.1–1.5% levels. Use a quadratic fit for non-linear detector responses .
  • Accuracy : Spike recovery (98–102%) via standard addition in synthetic matrices.
  • LOD/LOQ : For LC-MS, LOD ≤0.05% (S/N ≥3) and LOQ ≤0.15% (S/N ≥10) .
  • Robustness : Test column lot variability (C18 vs. C8) and mobile phase pH (±0.2 units) .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Answer:

  • Molecular Dynamics (MD) : Simulate interactions with β1-adrenergic receptors to predict binding affinity (e.g., GROMACS with CHARMM forcefield) .
  • ADMET Prediction : Use SwissADME to estimate logP (≈2.1), BBB permeability (low), and CYP2D6 metabolism (high) due to fluorochroman motifs .
  • Deuterium Effects : Predict metabolic stability using BioLoom’s deuterium module, which models H/D isotope effects on hepatic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.